FTY720-C2

説明

特性

IUPAC Name |

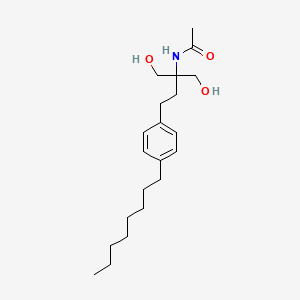

N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO3/c1-3-4-5-6-7-8-9-19-10-12-20(13-11-19)14-15-21(16-23,17-24)22-18(2)25/h10-13,23-24H,3-9,14-17H2,1-2H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKYDMHKJNIXAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441244 |

Source

|

| Record name | N-[1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

249289-10-9 |

Source

|

| Record name | N-[1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2B7VV6MBY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activity of FTY720-C2 in Neuronal Cells

Introduction

FTY720, also known as Fingolimod (B1672674), is an immunomodulatory drug approved for the treatment of multiple sclerosis.[1] Its therapeutic effects are largely attributed to its action as a sphingosine-1-phosphate (S1P) receptor modulator.[1] FTY720 is a prodrug that gets phosphorylated in vivo to FTY720-phosphate, which then acts on four of the five S1P receptor subtypes.[2] This interaction leads to the sequestration of lymphocytes in lymph nodes, preventing their infiltration into the central nervous system (CNS).[2] Beyond its immunosuppressive effects, FTY720 can cross the blood-brain barrier and exert direct effects on various CNS cell types, including neurons, astrocytes, and oligodendrocytes.[3][4]

This compound is a non-immunosuppressive derivative of FTY720.[5] This analog is of particular interest for neurodegenerative and neuroinflammatory conditions where immunosuppression is not desirable. A key feature of this compound is its potent activation of protein phosphatase 2A (PP2A), a crucial enzyme involved in various cellular processes, including cell growth, differentiation, and apoptosis.[5] This guide will delve into the known biological activities of this compound in the context of neuronal and glial cells, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Core Biological Activities and Mechanism of Action

FTY720 and its derivatives, including this compound, exhibit a range of biological activities within the CNS. While much of the research has focused on the parent compound FTY720, studies on this compound are beginning to elucidate its specific neuroprotective and neuromodulatory roles.

Neuroprotection and Cell Viability

FTY720 has been shown to protect neurons and glial cells from various insults, including excitotoxicity and oxidative stress.[3][5] this compound, in particular, has been evaluated for its effects on cell viability in CNS-derived cell lines. In OLN-93 oligodendroglia cells, a commonly used model for studying CNS glial cells, this compound demonstrated a dose-dependent effect on cell viability. At lower concentrations, it maintained normal cell viability, while higher concentrations led to a significant reduction in viability.[5] This highlights the importance of dose optimization for achieving therapeutic effects while avoiding cytotoxicity.

Modulation of Neurotrophic Factors

A significant aspect of the neuroprotective effects of FTY720 and its analogs is their ability to stimulate the expression of neurotrophic factors.[5] These proteins are essential for the survival, development, and function of neurons. Studies have shown that FTY720 can increase the expression of brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[5] this compound has been specifically shown to stimulate the expression of nerve growth factor (NGF) in OLN-93 cells.[5]

Anti-Inflammatory Effects

Neuroinflammation is a key contributor to the pathology of many neurodegenerative diseases. FTY720 has been demonstrated to attenuate neuroinflammation by modulating the activity of microglia, the resident immune cells of the CNS.[3] It can suppress the activation of pro-inflammatory signaling pathways, such as the p38 MAPK pathway, in microglia.[1][3] While the anti-inflammatory effects of this compound are still under investigation, its mechanism of action through PP2A activation suggests a potential role in modulating inflammatory responses.

Quantitative Data

The following tables summarize the quantitative data on the biological activity of this compound from studies on OLN-93 oligodendroglia cells.

Table 1: Effect of this compound on OLN-93 Cell Viability [5]

| Concentration | Viability at 24 hr (% of Control) | Viability at 48 hr (% of Control) |

| 40 nM | No significant change | No significant change |

| 80 nM | No significant change | No significant change |

| 160 nM | No significant change | No significant change |

| 320 nM | Significantly reduced | Significantly reduced |

Table 2: Effect of this compound on Neurotrophic Factor Expression in OLN-93 Cells [5]

| Treatment (160 nM for 24 hr) | Change in NGF mRNA Expression |

| This compound | Increased |

Experimental Protocols

1. Cell Viability Assessment using Neutral Red Assay [5]

This protocol is used to determine the effect of this compound on the viability of cultured cells.

-

Cell Seeding: Seed OLN-93 cells in 96-well plates at a density of 9x10³ cells/well for a 24-hour treatment or 6x10³ cells/well for a 48-hour treatment. Allow cells to attach and grow overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 40, 80, 160, 320 nM) or vehicle control for the desired duration (24 or 48 hours).

-

Neutral Red Incubation: After treatment, remove the medium and wash the cells with phosphate-buffered saline (PBS). Incubate the cells in growth medium containing 0.005% neutral red for 2 hours.

-

Dye Extraction: Wash the cells with PBS and then add acidified ethanol (B145695) (50% ethanol, 1% acetic acid) to release the neutral red dye from the cells.

-

Absorbance Measurement: Measure the absorbance of the extracted dye at 540 nm using a microplate reader. Cell viability is proportional to the absorbance.

2. Western Blotting for Signaling Protein Analysis [1]

This protocol is used to analyze the activation state of key signaling proteins, such as p38 MAPK and JNK1/2.

-

Cell Lysis: Treat cultured microglial cells with lipopolysaccharide (LPS) in the presence or absence of FTY720. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-p38, anti-p38).

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathways and Workflows

Caption: this compound and FTY720 signaling pathways in CNS cells.

Caption: Workflow for assessing this compound's effect on cell viability.

This compound represents a promising therapeutic candidate for neurological disorders where neuroprotection and modulation of neuroinflammation are desired without systemic immunosuppression. Its ability to activate PP2A and stimulate neurotrophic factor expression provides a multi-faceted mechanism of action. The provided quantitative data, while primarily from a glial cell line, offers a solid foundation for its potential effects in the broader CNS context, including neuronal cells. The detailed experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers aiming to further investigate the biological activities of this compound and its potential for clinical translation. Further studies in primary neuronal cultures and in vivo models of neurological diseases are warranted to fully elucidate the therapeutic potential of this novel FTY720 derivative.

References

- 1. FTY720 attenuates excitotoxicity and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FTY720 attenuates excitotoxicity and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Central nervous system-directed effects of FTY720 (fingolimod) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FTY720-Mitoxy Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to FTY720-C2 and Protein Phosphatase 2A (PP2A) Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that acts as a tumor suppressor by regulating key signaling pathways involved in cell growth, proliferation, and apoptosis. Its inactivation is a common event in many human cancers, making it an attractive target for therapeutic intervention. FTY720 (Fingolimod), an FDA-approved immunomodulator for multiple sclerosis, has demonstrated potent anti-cancer properties through its ability to reactivate PP2A. This is achieved by binding to and disrupting the function of the endogenous PP2A inhibitor, SET (also known as I2PP2A). FTY720-C2, an N-acetylated derivative of FTY720, has been developed to potentially enhance this PP2A-activating capability. This technical guide provides a comprehensive overview of the mechanism of action of FTY720 and its C2 analog in activating PP2A, detailed experimental protocols for studying this interaction, quantitative data on their effects, and visualizations of the involved signaling pathways.

Core Mechanism: FTY720 and this compound Mediate PP2A Activation by Targeting the Endogenous Inhibitor SET

The primary mechanism by which FTY720 and its derivatives activate PP2A is through direct interaction with the SET oncoprotein.[1][2][3][4] SET binds to the catalytic subunit of PP2A (PP2Ac), leading to the inhibition of its phosphatase activity.[5] FTY720, mimicking the natural sphingolipid ceramide, binds to a specific pocket on SET, which prevents SET from interacting with PP2Ac.[1][6] This disruption of the SET-PP2A complex releases the active form of PP2A, restoring its tumor-suppressive functions.[1][6]

The development of this compound was inspired by the observation that C2-ceramide can stimulate PP2A activity. By adding an N-acetyl group (C2 moiety) to the primary amine of FTY720, this compound is designed to potentially have enhanced efficacy in activating PP2A.

Signaling Pathway of FTY720-Mediated PP2A Activation

Quantitative Data

The following tables summarize the quantitative effects of FTY720 on PP2A activity, cancer cell viability, and downstream signaling pathways, as reported in various studies.

Table 1: Effect of FTY720 on PP2A Activity

| Cell Line | FTY720 Concentration | Fold Increase in PP2A Activity (vs. Control) | Reference |

| Ba/F3 Jak2 V617F | 2.5 µM | ~2-fold | [7] |

| MM cell lines | 6 µM | Varies by cell line | [8] |

| A549 | 10 µM | Significant increase | [1] |

| Breast Cancer Cells | 3 µM | Significant increase | [9] |

Table 2: Cytotoxic Effects of FTY720 on Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| Various | Ovarian, Colorectal, Breast, Prostate, Blood | 5-20 µM | [10] |

| SK-N-AS | Neuroblastoma | Linear range between 2 and 15 µM | [3] |

| MM cell lines | Malignant Mesothelioma | Dose-dependent decrease in viability | [11] |

Table 3: Effect of FTY720 on Downstream Signaling Molecules

| Cell Line | FTY720 Concentration | Effect on Phosphorylation | Reference |

| Jurkat | Leukemia | Time-dependent decrease in p-Akt (Ser473) | [12] |

| Mantle Cell Lymphoma | Lymphoma | Time-dependent decrease in p-Akt and p-ERK | [7] |

| H357 and H400 | Head and Neck Squamous Cell Carcinoma | Concentration-dependent decrease in p-ERK and p-Akt | [13] |

| hPASMC | Pulmonary Artery Smooth Muscle | Decrease in p-ERK-1/2 | [2] |

Detailed Experimental Protocols

Synthesis of this compound (Representative Protocol)

This protocol describes a representative method for the N-acetylation of a primary amine, which can be adapted for the synthesis of this compound from FTY720.

Materials:

-

FTY720 hydrochloride

-

Acetyl chloride

-

Sodium acetate (B1210297) trihydrate

-

Brine solution (saturated aqueous NaCl)

-

Diethyl ether

-

Hydrochloric acid (concentrated)

Procedure:

-

Dissolve sodium acetate trihydrate (1.5 equivalents) in brine solution.

-

Add FTY720 (1.0 equivalent) to the brine solution. If FTY720 is not fully soluble, a minimal amount of acetone can be added to aid dissolution.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture with continuous stirring.

-

Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture with concentrated HCl.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound (2-acetamido-2-(4-octylphenethyl)propane-1,3-diol).

PP2A Activity Assay (Malachite Green-based)

This assay measures the phosphatase activity of immunoprecipitated PP2A by detecting the release of free phosphate (B84403) from a synthetic phosphopeptide substrate.[14][15][16][17]

Materials:

-

Cell lysis buffer (20 mM Imidazole-HCl, 2 mM EDTA, 2 mM EGTA, pH 7.0, with protease and phosphatase inhibitors)

-

Anti-PP2A catalytic subunit antibody

-

Protein A/G agarose (B213101) beads

-

Ser/Thr assay buffer

-

Phosphopeptide substrate (e.g., K-R-pT-I-R-R)

-

Malachite Green phosphate detection solution

-

Phosphate standards

-

96-well microplate

Procedure:

-

Cell Lysis: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant. Determine protein concentration using a standard protein assay.

-

Immunoprecipitation:

-

Incubate cell lysate (e.g., 200-500 µg of protein) with anti-PP2A antibody for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

-

Pellet the beads by centrifugation and wash three times with lysis buffer and once with Ser/Thr assay buffer.

-

-

Phosphatase Reaction:

-

Resuspend the beads in Ser/Thr assay buffer containing the phosphopeptide substrate.

-

Incubate at 30°C for 15-30 minutes.

-

Centrifuge to pellet the beads and transfer the supernatant to a new tube.

-

-

Phosphate Detection:

-

Add an aliquot of the supernatant to a 96-well plate.

-

Add Malachite Green reagent to each well and incubate at room temperature for 15-20 minutes to allow color development.

-

Measure the absorbance at 620-650 nm using a microplate reader.

-

-

Quantification: Calculate the amount of phosphate released using a standard curve generated with phosphate standards. Normalize the PP2A activity to the amount of immunoprecipitated PP2A protein, which can be determined by Western blotting.

Co-Immunoprecipitation of SET and PP2A

This protocol is used to assess the interaction between SET and the PP2A catalytic subunit.[5][18]

Materials:

-

Cell lysis buffer (as above)

-

Anti-PP2A or anti-SET antibody

-

Protein A/G agarose beads

-

Wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease inhibitors)

-

SDS-PAGE sample buffer

Procedure:

-

Cell Lysis: Prepare cell lysates as described in the PP2A activity assay protocol.

-

Immunoprecipitation:

-

Incubate cell lysate with the primary antibody (anti-PP2A or anti-SET) for 2-4 hours at 4°C.

-

Add Protein A/G agarose beads and incubate for an additional 1-2 hours.

-

Pellet the beads and wash them three to five times with wash buffer.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analyze the eluted proteins by Western blotting using antibodies against both PP2A and SET.

-

Western Blotting for Phospho-Akt (Ser473) and Phospho-ERK1/2

This protocol allows for the detection and quantification of the phosphorylation status of key downstream targets of PP2A.[19][20]

Materials:

-

Cell lysis buffer (as above)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2, anti-total ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure:

-

Protein Extraction and Quantification: Prepare and quantify protein from cell lysates as previously described.

-

SDS-PAGE and Transfer:

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins of interest and a loading control like β-actin or GAPDH.

-

Mandatory Visualizations

Experimental Workflow for Assessing this compound Activity

FTY720-Induced Necroptosis Signaling Pathway

FTY720-mediated PP2A activation can also lead to a form of programmed cell death called necroptosis, which is independent of caspases.[1] This pathway is initiated by the activation of Receptor-Interacting Protein Kinase 1 (RIPK1).[1]

Conclusion

FTY720 and its N-acetylated derivative, this compound, represent a promising class of compounds for cancer therapy through their ability to reactivate the tumor suppressor PP2A. By targeting the endogenous inhibitor SET, these molecules restore the critical phosphatase activity of PP2A, leading to the dephosphorylation of key oncogenic proteins and the induction of cell death pathways such as necroptosis. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of these compounds. Future studies should focus on elucidating the precise structural requirements for optimal SET inhibition and PP2A activation, as well as exploring the efficacy of these compounds in a broader range of cancer models.

References

- 1. Synthesis and evaluation of fluorinated fingolimod (FTY720) analogues for sphingosine-1-phosphate receptor molecular imaging by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 4. 1,3-Diethyl 2-(acetylamino)-2-(2-(4-octylphenyl)ethyl)propanedioate | C25H39NO5 | CID 9845753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2014136047A3 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]

- 6. Fingolimod (FTY720) reduces viability and survival and increases histone H3 acetylation in medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological Effects of FTY720 and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 4(5)-phenylimidazole-based analogues of sphingosine-1-phosphate and FTY720: discovery of potent S1P1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Acetamido-2-(4-octylphenethyl)propane-1,3-diyl diacetate - CAS:162358-09-0 - Sunway Pharm Ltd [3wpharm.com]

- 11. Active, phosphorylated fingolimod inhibits histone deacetylases and facilitates fear extinction memory - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. WO2014136047A2 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]

- 14. ias.ac.in [ias.ac.in]

- 15. FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. The mixed diol-dithiol 2,2-bis(sulfanylmethyl)propane-1,3-diol: characterization of key intermediates on a new synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and Biological Evaluation of FTY720 (Fingolimod) Derivatives with Aromatic Head Group as Anticancer Agents [jstage.jst.go.jp]

FTY720-C2 and Its Influence on Neurotrophic Factor Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTY720 (Fingolimod) is a sphingosine-1-phosphate (S1P) receptor modulator, widely recognized for its therapeutic efficacy in multiple sclerosis. Its mechanism of action has been largely attributed to its phosphorylated form, FTY720-P, which functionally antagonizes S1P receptors, leading to the sequestration of lymphocytes in lymph nodes. However, emerging research has highlighted the direct neuroprotective effects of FTY720 and its analogs within the central nervous system (CNS), independent of its peripheral immunosuppressive actions.

A significant aspect of this neuroprotective activity is the ability of FTY720 and its derivatives to modulate the expression of neurotrophic factors, which are crucial for neuronal survival, differentiation, and synaptic plasticity. This guide focuses on a specific non-phosphorylatable analog, FTY720-C2 , and its effects on the expression of key neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF), Nerve Growth Factor (NGF), and Glial Cell Line-Derived Neurotrophic Factor (GDNF). As this compound cannot be phosphorylated, its actions are mediated through S1P receptor-independent pathways, offering a distinct mechanism for therapeutic intervention in neurodegenerative diseases. This document provides a comprehensive overview of the current understanding of this compound's impact on neurotrophic factor expression, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Quantitative Data on Neurotrophic Factor Expression

The following tables summarize the observed effects of this compound on the mRNA expression of various neurotrophic factors in different in vitro models.

Table 1: Effect of this compound on Brain-Derived Neurotrophic Factor (BDNF) mRNA Expression

| Cell Line | Compound | Concentration | Duration | Change in BDNF mRNA Levels | Reference |

| MN9D (dopaminergic neuronal cells) | This compound | 0.16 µM | 24 hours | Significant Increase | [1] |

| MN9D (dopaminergic neuronal cells) | FTY720 | 0.16 µM | 24 hours | Significant Increase | [1] |

| MN9D (dopaminergic neuronal cells) | FTY720-Mitoxy | 0.16 µM | 24 hours | Significant Increase | [1] |

Table 2: Effect of this compound on Nerve Growth Factor (NGF) mRNA Expression

| Cell Line | Compound | Concentration | Duration | Change in NGF mRNA Levels | Reference |

| OLN-93 (oligodendroglial cells) | This compound | 160 nM | 24 hours | Increased | [2] |

| OLN-93 (oligodendroglial cells) | FTY720 | 160 nM | 24 hours | Increased | [2] |

| OLN-93 (oligodendroglial cells) | FTY720-Mitoxy | 160 nM | 24 hours | Increased | [2] |

Table 3: Effect of this compound on Glial Cell Line-Derived Neurotrophic Factor (GDNF) mRNA Expression

| Cell Line | Compound | Concentration | Duration | Change in GDNF mRNA Levels | Reference |

| OLN-93 (oligodendroglial cells) | This compound | 160 nM | 24 hours | No Significant Change | [2] |

| OLN-93 (oligodendroglial cells) | FTY720 | 160 nM | 24 hours | No Significant Change | [2] |

| OLN-93 (oligodendroglial cells) | FTY720-Mitoxy | 160 nM | 24 hours | Significant Increase | [2] |

Signaling Pathways

The mechanism by which the non-phosphorylatable this compound induces neurotrophic factor expression is distinct from that of its parent compound, FTY720, which can be phosphorylated. Evidence suggests that this compound acts, at least in part, through the activation of Protein Phosphatase 2A (PP2A), an S1P receptor-independent pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on neurotrophic factor expression.

Quantitative Real-Time PCR (qRT-PCR) for Neurotrophic Factor mRNA Expression

This protocol outlines the steps to quantify the mRNA levels of BDNF, NGF, and GDNF in neuronal or glial cell cultures following treatment with this compound.

Materials:

-

Neuronal or glial cells (e.g., MN9D, OLN-93)

-

Cell culture medium and supplements

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

TRIzol reagent or equivalent RNA isolation kit

-

Reverse transcription kit

-

qPCR master mix (SYBR Green or TaqMan)

-

Primers for target genes (BDNF, NGF, GDNF) and a reference gene (e.g., GAPDH, β-actin)

-

Nuclease-free water

-

qPCR instrument

Procedure:

-

Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%). Treat the cells with the desired concentration of this compound or vehicle (DMSO) for the specified duration (e.g., 24 hours).

-

RNA Isolation:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells directly in the culture dish using TRIzol reagent (1 mL per 10 cm²).

-

Transfer the lysate to a microcentrifuge tube and proceed with RNA isolation according to the manufacturer's protocol. This typically involves chloroform (B151607) extraction and isopropanol (B130326) precipitation.

-

Wash the RNA pellet with 75% ethanol (B145695) and resuspend in nuclease-free water.

-

Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio).

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

-

-

Quantitative PCR:

-

Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for the target or reference gene, cDNA template, and nuclease-free water.

-

Perform the qPCR reaction using a thermal cycler with appropriate cycling conditions (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Ct_target - Ct_reference).

-

Calculate the fold change in gene expression using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control; Fold change = 2^(-ΔΔCt)).

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Neurotrophic Factor Protein Quantification

This protocol describes the quantification of secreted neurotrophic factors (e.g., BDNF, GDNF) in cell culture supernatant or cell lysates using a sandwich ELISA kit.

References

- 1. Novel FTY720-Based Compounds Stimulate Neurotrophin Expression and Phosphatase Activity in Dopaminergic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FTY720-Mitoxy Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

FTY720-C2: A Non-Immunosuppressive Modulator for Neurodegenerative Disease Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

FTY720 (Fingolimod), an approved treatment for multiple sclerosis, has demonstrated neuroprotective properties, but its clinical application in broader neurodegenerative diseases is hampered by its immunosuppressive effects. This has led to the development of non-immunosuppressive analogs, among which FTY720-C2 has emerged as a promising candidate. This compound, a derivative of FTY720, is not phosphorylated in vivo and therefore does not modulate sphingosine-1-phosphate (S1P) receptors, thus avoiding the induction of lymphopenia. Instead, its primary mechanism of action in the central nervous system (CNS) is the activation of Protein Phosphatase 2A (PP2A), a key enzyme implicated in neuronal survival, tau dephosphorylation, and anti-inflammatory signaling. This guide provides a comprehensive technical overview of this compound's role in neurodegenerative disease models, presenting quantitative data, detailed experimental protocols, and key signaling pathways.

Introduction: FTY720 and the Advent of this compound

FTY720 (Fingolimod) is a structural analog of sphingosine (B13886) that readily crosses the blood-brain barrier.[1][2] Its therapeutic efficacy in multiple sclerosis is primarily attributed to its phosphorylation in vivo to FTY720-phosphate (FTY720-P), which acts as a functional antagonist of S1P receptors on lymphocytes, leading to their sequestration in lymph nodes and a reduction in neuroinflammation.[3] However, FTY720 and its phosphorylated form also exert direct effects within the CNS, including the promotion of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[4]

The significant immunosuppressive activity of FTY720 poses a risk for long-term treatment of neurodegenerative diseases that are not primarily autoimmune in nature. This limitation spurred the development of this compound, a novel analog modified with a C2 moiety (COCH₃).[1][5] This modification prevents its phosphorylation, thereby eliminating S1P receptor-mediated immunosuppression while retaining and enhancing its neuroprotective functions through alternative pathways.[1][5]

Core Mechanism of Action: Protein Phosphatase 2A (PP2A) Activation

The primary neuroprotective mechanism of this compound is its function as a potent activator of Protein Phosphatase 2A (PP2A).[1][5] PP2A is a major serine/threonine phosphatase in the brain that counteracts kinase activity and is crucial for maintaining cellular homeostasis.[4][6] Its dysregulation is implicated in the pathology of several neurodegenerative disorders, including Alzheimer's and Parkinson's disease.[4][6]

This compound activates PP2A by binding to the endogenous PP2A inhibitor, SET (also known as I2PP2A), mimicking the action of the natural PP2A activator, ceramide.[7] This binding releases the catalytic subunit of PP2A, restoring its phosphatase activity. The downstream consequences of PP2A activation are multifaceted and contribute to neuroprotection through several avenues:

-

Dephosphorylation of Tau: Hyperphosphorylated tau is a hallmark of Alzheimer's disease and other tauopathies. PP2A is the primary phosphatase responsible for dephosphorylating tau, and its activation can reduce pathological tau aggregation.[4]

-

Suppression of Neuroinflammation: PP2A negatively regulates pro-inflammatory signaling pathways, such as the NF-κB pathway, by dephosphorylating key components like IKKβ.[8]

-

Promotion of Pro-Survival Signaling: PP2A can dephosphorylate and inactivate pro-apoptotic proteins while promoting the activity of survival pathways.[6]

-

Regulation of Neurotrophin Expression: PP2A activation is linked to the regulation of transcription factors such as CREB (cAMP response element-binding protein), which is a key regulator of BDNF gene expression.[9]

This compound in Neurodegenerative Disease Models

This compound has been evaluated in several in vitro models relevant to synucleinopathies like Parkinson's Disease (PD) and Multiple System Atrophy (MSA).

Parkinson's Disease Models

In dopaminergic MN9D neuronal cells, a model for studying Parkinson's disease, this compound demonstrates significant neuroprotective effects. It has been shown to increase the expression of BDNF and protect cells from inflammatory insults.

Multiple System Atrophy (MSA) Models

In OLN-93 oligodendroglia cells, which are used to model the oligodendrocyte pathology seen in MSA, this compound was compared with its parent compound FTY720 and another derivative, FTY720-Mitoxy. While all compounds showed some protective effects, this compound was noted for its ability to increase Nerve Growth Factor (NGF) expression.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies comparing FTY720, this compound, and FTY720-Mitoxy.

Table 1: Effect of FTY720 Analogs on Neurotrophic Factor mRNA Expression in OLN-93 Cells [5]

| Compound (160 nM, 24 hr) | NGF Expression (Fold Change vs. Vehicle) | BDNF Expression (Fold Change vs. Vehicle) | GDNF Expression (Fold Change vs. Vehicle) |

| FTY720 | ~1.5 | Not Significant | Not Significant |

| This compound | ~1.5 | Not Significant | Not Significant |

| FTY720-Mitoxy | ~1.5 | ~2.0 | ~2.5* |

| Data are approximate values derived from published charts. * denotes statistical significance. |

Table 2: Effect of FTY720 Analogs on BDNF mRNA Expression in MN9D Dopaminergic Cells

| Compound (0.16 µM, 24 hr) | BDNF mRNA Expression (% of Control) |

| FTY720 | ~150% |

| This compound | ~140% |

| FTY720-Mitoxy | ~160%* |

| Data are approximate values derived from published charts. * denotes statistical significance. |

Table 3: Neuroprotective Effect of FTY720 Analogs Against TNF-α Toxicity in Differentiated MN9D Cells

| Treatment | Cell Viability (% of Control) |

| TNF-α (1 ng/mL) | ~60% |

| TNF-α + FTY720 (0.16 µM) | ~95% |

| TNF-α + this compound (0.16 µM) | ~95% |

| TNF-α + FTY720-Mitoxy (0.16 µM) | ~95%* |

| Data are approximate values derived from published charts. * denotes statistical significance vs. TNF-α alone. |

Table 4: In Vivo Pharmacokinetic and Pharmacodynamic Properties [1]

| Property | This compound |

| Blood-Brain Barrier | Crosses BBB; shows preferential partitioning to the brain over time. |

| Oral Bioavailability | Orally bioavailable in mice. |

| Metabolism | Metabolized via the octyl side chain; no phosphorylated metabolites formed. |

| PP2A Activity (in vivo) | Increased PP2A activity ~2-fold in mouse adrenal gland after administration. |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Cell Viability (Neutral Red Assay)[5]

-

Cell Culture: OLN-93 oligodendroglial cells are seeded in 96-well plates at a density of 6 x 10³ cells/well and allowed to attach overnight.[5]

-

Treatment: Cells are treated with this compound (dissolved in ethanol (B145695) and diluted in media) at concentrations ranging from 40 nM to 320 nM, or with a vehicle control.[5]

-

Incubation: Cells are incubated for 24 or 48 hours.[5]

-

Neutral Red Staining: The treatment medium is removed, and cells are washed with Phosphate-Buffered Saline (PBS). A medium containing 0.005% Neutral Red is added, and cells are incubated for 2 hours.[5]

-

Solubilization and Measurement: After incubation, the dye is removed, cells are washed, and a solubilization solution is added to release the dye from the lysosomes of viable cells. The absorbance is then measured at 540 nm using a plate reader.[5]

Quantitative Real-Time PCR (qPCR) for BDNF mRNA

-

Cell Culture and Treatment: MN9D dopaminergic cells are cultured and treated with 0.16 µM this compound or vehicle for 24 hours.

-

RNA Extraction: Total RNA is isolated from the cells using a standard RNA extraction kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., RevertAid First Strand cDNA Synthesis Kit).[10]

-

qPCR Reaction: The qPCR is performed using a real-time PCR system. The reaction mixture typically contains cDNA template, forward and reverse primers for BDNF, and a suitable master mix (e.g., TaqMan Gene Expression Assay). A housekeeping gene (e.g., HPRT1 or B2M) is used as an endogenous control for normalization.[11]

-

Data Analysis: The relative expression of BDNF mRNA is calculated using the delta-delta Ct (ΔΔCt) method, where the expression level is normalized to the housekeeping gene and expressed as a fold change relative to the vehicle-treated control group.[10]

In Vivo PP2A Activity Assay[1][4]

-

Animal Treatment: C57BL/6 mice are administered a single intravenous (IV) or oral dose of this compound.[1]

-

Tissue Collection: At specified time points post-administration, animals are euthanized, and brain tissue (or other tissues like the adrenal gland) is rapidly dissected and flash-frozen.[1][12]

-

Tissue Homogenization: The frozen tissue is homogenized in an ice-cold, phosphatase-free lysis buffer. The homogenate is then centrifuged to remove cellular debris.[4][12]

-

Phosphate (B84403) Removal: The resulting supernatant (tissue extract) is passed through a spin column to remove free phosphates that could interfere with the assay.[4]

-

Protein Quantification: The total protein concentration of the phosphate-free extract is determined using a BCA assay.[4]

-

PP2A Activity Measurement: The phosphatase activity is measured using a commercial kit (e.g., Serine/Threonine Phosphatase Assay System). A specific phosphopeptide substrate is added to the tissue extract. Active PP2A in the sample dephosphorylates the substrate, releasing free phosphate.[4]

-

Phosphate Detection: The amount of released phosphate is quantified using a malachite green-based colorimetric assay. The rate of phosphate release is proportional to the PP2A activity in the sample.[4]

Conclusion and Future Directions

This compound represents a significant advancement in the therapeutic strategy for neurodegenerative diseases. By uncoupling the neuroprotective effects of the FTY720 scaffold from its immunosuppressive S1P receptor-mediated activity, this compound offers a more targeted approach. Its primary mechanism, the activation of PP2A, addresses a core pathological deficit observed in multiple neurodegenerative conditions.

The data presented herein demonstrates that this compound can enhance the expression of neurotrophic factors and protect neuronal cells from inflammatory and oxidative stress in vitro. Furthermore, preclinical pharmacokinetic studies confirm its ability to penetrate the CNS and engage its target in vivo.

Future research should focus on:

-

In Vivo Efficacy Studies: Evaluating the long-term efficacy of this compound in various animal models of neurodegeneration (e.g., Alzheimer's, Parkinson's, and ALS models) using comprehensive behavioral and neuropathological endpoints.

-

Downstream Target Elucidation: Further investigation into the specific substrates dephosphorylated by PP2A following this compound treatment in neurons to fully map its neuroprotective signaling cascade.

-

Safety and Toxicology: Comprehensive long-term safety and toxicology studies to confirm the absence of unforeseen side effects.

The development of non-immunosuppressive, CNS-acting compounds like this compound holds considerable promise for creating effective, long-term treatments for a range of devastating neurodegenerative diseases.

References

- 1. Frontiers | PP2A phosphatase regulates cell-type specific cytoskeletal organization to drive dendrite diversity [frontiersin.org]

- 2. The sphingosine 1-phosphate receptor agonist FTY720 is neuroprotective after cuprizone-induced CNS demyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Translational Pharmacokinetic Modeling of Fingolimod (FTY720) as a Paradigm Compound Subject to Sphingosine Kinase-Mediated Phosphorylation | Semantic Scholar [semanticscholar.org]

- 4. Direct Activation of Protein Phosphatase 2A (PP2A) by Tricyclic Sulfonamides Ameliorates Alzheimer’s Disease Pathogenesis in Cell and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Metabolism, Pharmacokinetics and In Vivo Analysis of New Blood-Brain-Barrier Penetrant Fingolimod Analogues: this compound and FTY720-Mitoxy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. To be or not to be: PP2A as a dual player in CNS functions, its role in neurodegeneration, and its interaction with brain insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Physiologically Based Pharmacokinetic Modeling of FTY720 (2-Amino-2[2-(-4-octylphenyl)ethyl]propane-1,3-diol hydrochloride) in Rats After Oral and Intravenous Doses | Semantic Scholar [semanticscholar.org]

- 8. Distinct B subunits of PP2A regulate the NF‐κB signalling pathway through dephosphorylation of IKKβ, IκBα and RelA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles of constitutive and signal-dependent protein phosphatase 2A docking motifs in burst attenuation of the cyclic AMP response element-binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Two highly-related regulatory subunits of PP2A exert opposite effects on TGF-β/Activin/Nodal signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

FTY720-C2: A Novel Modulator of Alpha-Synuclein Homeostasis Through Protein Phosphatase 2A Activation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The aggregation of alpha-synuclein (B15492655) (α-synuclein) is a central pathological hallmark of several neurodegenerative disorders, collectively known as synucleinopathies, which include Parkinson's disease (PD) and Multiple System Atrophy (MSA). Consequently, therapeutic strategies aimed at reducing the levels of pathological α-synuclein are of paramount interest. FTY720 (Fingolimod), an approved treatment for multiple sclerosis, and its novel, non-immunosuppressive analog, FTY720-C2, have emerged as promising candidates for the treatment of synucleinopathies. This technical guide provides a comprehensive overview of the mechanism by which this compound is proposed to reduce α-synuclein levels, with a focus on the activation of Protein Phosphatase 2A (PP2A). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of neurodegenerative disease therapeutics.

Core Mechanism of Action: PP2A-Mediated Regulation of Alpha-Synuclein

This compound is a derivative of FTY720, modified with a C2 moiety, which renders it a more potent activator of Protein Phosphatase 2A (PP2A).[1] PP2A is a crucial serine/threonine phosphatase that plays a significant role in various cellular processes, including the regulation of protein phosphorylation. In the context of synucleinopathies, the phosphorylation of α-synuclein at Serine 129 (pS129) is a critical post-translational modification that promotes its aggregation and neurotoxicity.

The central hypothesis for the action of this compound in reducing α-synuclein pathology is its ability to enhance PP2A activity. Activated PP2A can directly dephosphorylate pS129-α-synuclein. This dephosphorylation event is thought to have two major consequences:

-

Inhibition of Aggregation: Dephosphorylated α-synuclein has a reduced propensity to aggregate into toxic oligomers and fibrils.

-

Promotion of Clearance: Monomeric, dephosphorylated α-synuclein is more readily cleared by the cell's primary protein degradation machinery, namely the ubiquitin-proteasome system (UPS) and the autophagy-lysosomal pathway.

While FTY720 has been shown to reduce both aggregated and total α-synuclein levels in preclinical models, the direct quantitative effects of this compound on total α-synuclein reduction are still under investigation.[2][3][4] However, given its enhanced PP2A activation, it is postulated that this compound will exhibit a more potent effect on reducing pathological α-synuclein.

Signaling Pathway

The proposed signaling pathway for this compound-mediated reduction of α-synuclein is initiated by the inhibition of SET, an endogenous inhibitor of PP2A. By binding to SET, FTY720 and its analogs relieve the inhibition of PP2A, leading to its activation.

Quantitative Data

The following tables summarize the available quantitative data for FTY720 and its derivatives from preclinical studies. It is important to note that direct quantitative data for this compound's effect on total α-synuclein reduction is still emerging. The data presented for FTY720 provides a strong rationale for the potential efficacy of this compound.

Table 1: Effect of FTY720 on Alpha-Synuclein Levels

| Compound | Model System | Method | Outcome | Reference |

| FTY720 | GM2+/- Parkinsonian Mice | Immunoblot & Dot Blot | Reduced aggregated and total α-synuclein levels in brachial plexus. | [2][5] |

| FTY720 | A53T α-Synuclein Transgenic Mice | Not Specified | Reduced α-synuclein aggregation in the enteric nervous system. | [3][4][6] |

Table 2: Activation of PP2A by FTY720 and its Derivatives

| Compound | Cell Line | Concentration | Method | Outcome | Reference |

| This compound | Dopaminergic MN9D cells | 0.16 µM | Not Specified | Stimulated PP2A activity. | [7] |

| FTY720 | Ba/F3-Jak2V617F cells | 2.5 µM | PP2A Activity Assay | Increased PP2A activity. | [8] |

| FTY720 | HT-29 cells | 20 µM | PP2A Activity Assay | Significantly increased PP2A activity. | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are outlines of key experimental protocols cited in the literature.

Alpha-Synuclein Level Quantification by Western Blot and Dot Blot

This protocol is essential for determining the effect of this compound on both total and aggregated α-synuclein levels.

Key Steps:

-

Lysate Preparation: Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is incubated in a blocking solution to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for α-synuclein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin).

For dot blot analysis, lysates are directly spotted onto the membrane, followed by the antibody incubation and detection steps. This method is particularly useful for quantifying total protein levels without separation by size.

Protein Phosphatase 2A (PP2A) Activity Assay

This assay is critical to confirm the direct effect of this compound on its primary target.

Key Steps:

-

Immunoprecipitation: PP2A is immunoprecipitated from cell lysates using an antibody against the catalytic subunit of PP2A.

-

Incubation: The immunoprecipitated PP2A is incubated with a specific phosphopeptide substrate in the presence or absence of this compound.

-

Reaction Termination: The dephosphorylation reaction is stopped after a defined period.

-

Phosphate Detection: The amount of free phosphate released from the substrate is measured, typically using a colorimetric method such as the malachite green assay.

-

Activity Calculation: The activity of PP2A is calculated based on the amount of phosphate released and is expressed relative to a control condition.

Future Directions and Conclusion

This compound represents a promising therapeutic candidate for synucleinopathies due to its potent activation of PP2A and its non-immunosuppressive nature. The primary mechanism of action is believed to be the enhancement of PP2A-mediated dephosphorylation of α-synuclein, which in turn inhibits its aggregation and promotes its clearance.

Future research should focus on:

-

Quantitative analysis: Directly quantifying the dose-dependent effects of this compound on both total and phosphorylated α-synuclein levels in various neuronal cell models and in vivo.

-

Elucidating downstream mechanisms: Investigating the direct link between PP2A activation by this compound and the enhancement of the ubiquitin-proteasome system and/or autophagy in the degradation of α-synuclein.

-

In vivo efficacy: Further preclinical studies in various animal models of synucleinopathies are necessary to establish the in vivo efficacy and safety profile of this compound.

References

- 1. FTY720-Mitoxy Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FTY720 Improves Behavior, Increases Brain Derived Neurotrophic Factor and Reduces α-Synuclein Pathology in Parkinsonian GM2+/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FTY720/Fingolimod Reduces Synucleinopathy and Improves Gut Motility in A53T Mice: CONTRIBUTIONS OF PRO-BRAIN-DERIVED NEUROTROPHIC FACTOR (PRO-BDNF) AND MATURE BDNF - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FTY720/Fingolimod Reduces Synucleinopathy and Improves Gut Motility in A53T Mice: CONTRIBUTIONS OF PRO-BRAIN-DERIVED NEUROTROPHIC FACTOR (PRO-BDNF) AND MATURE BDNF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FTY720 Improves Behavior, Increases Brain Derived Neurotrophic Factor Levels and Reduces α-Synuclein Pathology in Parkinsonian GM2+/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FTY720/fingolimod: A Potential Parkinson’s Disease Treatment | StressMarq Biosciences Inc. [stressmarq.com]

- 7. Novel FTY720-Based Compounds Stimulate Neurotrophin Expression and Phosphatase Activity in Dopaminergic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. Synthesis of Novel FTY720 Analogs with Anticancer Activity through PP2A Activation - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Neuro-Vascular Interface: A Technical Guide to the Blood-Brain Barrier Penetration Properties of FTY720 and its Non-Immunosuppressive Analogue, FTY720-C2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fingolimod (B1672674) (FTY720), a modulator of sphingosine-1-phosphate (S1P) receptors, is a well-established oral therapeutic for relapsing-remitting multiple sclerosis. Its clinical efficacy is attributed in part to its ability to cross the blood-brain barrier (BBB) and exert direct effects within the central nervous system (CNS). This guide provides an in-depth technical overview of the BBB penetration properties of FTY720 and its recently developed analogue, FTY720-C2. While FTY720's CNS entry is well-documented, its impact on BBB integrity remains a subject of complex, context-dependent findings. In contrast, this compound, a non-phosphorylatable analogue, offers the potential for CNS activity without the systemic immunosuppressive effects associated with S1P receptor modulation, primarily acting through the activation of protein phosphatase 2A (PP2A). This document synthesizes quantitative data, details experimental methodologies, and visualizes key pathways to offer a comprehensive resource for researchers in neuropharmacology and drug development.

Physicochemical Properties and Blood-Brain Barrier Permeation

FTY720 is a lipophilic molecule, a characteristic that facilitates its passage across the BBB.[1] Once in the CNS, it is phosphorylated by sphingosine (B13886) kinase 2 to its active form, FTY720-phosphate (FTY720-P), which is an agonist for four of the five S1P receptors (S1P1, S1P3, S1P4, S1P5).[2] This active metabolite is crucial for many of FTY720's downstream effects within the brain.

This compound is an analogue of FTY720 designed to be non-phosphorylatable. This structural modification prevents it from acting as an agonist at S1P receptors, thus avoiding the S1P1-mediated immunosuppression seen with the parent compound. Despite this change, this compound retains the ability to cross the BBB.

Quantitative Data on Brain Penetration

The brain-to-plasma concentration ratio is a key indicator of a compound's ability to penetrate the CNS. Studies in animal models have provided quantitative data for both FTY720 and this compound.

| Compound | Animal Model | Administration Route | Dose | Time Point | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain-to-Plasma Ratio | Reference |

| FTY720 & FTY720-P | Rat (EAE model) | Oral | 0.03-0.3 mg/kg | Trough levels | 40 - 540 | Exceeded blood concentrations severalfold | >1 | [3] |

| FTY720 | Rat | i.p. | 1 mg/kg (x3) | 1 hour post last injection | Amygdala: ~1500, Insular Cortex: ~1250 | ~200 | ~6-7.5 | [4] |

| This compound | C57BL/6 Mouse | Intravenous (IV) | Equivalent to FTY720 | 0.25 - 8 hours | Peak at first time point | Peak at first time point | Time-dependently increased | [5] |

| This compound | C57BL/6 Mouse | Oral | Equivalent to FTY720 | 0.25 - 8 hours | Detected | Detected | Time-dependently increased | [5] |

Effects on Blood-Brain Barrier Integrity

The influence of FTY720 on the integrity of the BBB is multifaceted, with studies reporting both stabilizing and destabilizing effects, often dependent on the experimental conditions.

Under conditions of neuroinflammation, such as in traumatic brain injury models, FTY720 has been shown to improve BBB permeability.[6] It can reduce brain edema and up-regulate the expression of the tight junction protein claudin-5.[6]

Conversely, in some in vitro models of the BBB under inflammatory conditions (stimulated with interferon-γ and tumor necrosis factor-α), FTY720-P did not enhance endothelial barrier function and even led to a reduction in the tight junction protein occludin.[7][8][9] Furthermore, in models of neuromyelitis optica (NMO) and MOG antibody-related disease, FTY720 was found to exacerbate BBB dysfunction induced by patient-derived IgG.[10]

This dual role suggests that the net effect of FTY720 on BBB integrity is likely influenced by the specific pathological context and the inflammatory milieu.

Experimental Protocols

A variety of in vivo and in vitro models have been employed to assess the BBB penetration and effects of FTY720 and its analogues.

In Vivo Models

-

Pharmacokinetic Studies in Rodents:

-

Objective: To determine the concentration of the compound in the brain and plasma over time.

-

Method:

-

Administer FTY720 or this compound to rodents (e.g., C57BL/6 mice or rats) via intravenous or oral routes at a specified dose.

-

At various time points post-administration, collect blood and brain tissue.

-

Isolate plasma from the blood.

-

Homogenize brain tissue.

-

Extract the compound from plasma and brain homogenates.

-

Quantify the concentration of the compound using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]

-

Calculate the brain-to-plasma concentration ratio.

-

-

-

BBB Permeability Assays:

-

Objective: To assess the integrity of the BBB.

-

Method (Evans Blue Permeability Assay):

-

Induce a pathological condition in the animal model (e.g., traumatic brain injury).

-

Administer FTY720 or a vehicle control.

-

Inject Evans blue dye intravenously. The dye binds to serum albumin and will only extravasate into the brain parenchyma if the BBB is compromised.

-

After a set circulation time, perfuse the animal to remove intravascular dye.

-

Dissect and homogenize the brain tissue.

-

Extract the Evans blue dye from the tissue.

-

Quantify the amount of extravasated dye spectrophotometrically.[6]

-

-

In Vitro BBB Models

-

Rat Brain Microvascular Endothelial Cell (RBMEC) Culture:

-

Objective: To model the BBB in a controlled environment to study changes in permeability and protein expression.

-

Method:

-

Culture primary or immortalized RBMECs on porous Transwell inserts. These cells will form a monolayer with tight junctions, mimicking the BBB.

-

Optionally, co-culture the RBMECs with astrocytes on the basolateral side of the insert to create a more physiologically relevant model.

-

To simulate inflammatory conditions, treat the cells with cytokines such as interferon-γ and tumor necrosis factor-α.

-

Treat the cells with FTY720-P at various concentrations.

-

Assess barrier integrity by measuring the transendothelial electrical resistance (TEER). A decrease in TEER indicates increased permeability.[7][8][9]

-

Evaluate the expression of tight junction proteins (e.g., occludin, claudin-5, ZO-1) using Western blotting or immunofluorescence.[7][8]

-

-

Signaling Pathways and Mechanisms of Action

The mechanisms by which FTY720 and this compound exert their effects in the CNS differ significantly due to their distinct molecular targets.

FTY720 and S1P Receptor Signaling

FTY720's actions within the CNS are primarily mediated by its active form, FTY720-P, which is a potent agonist at S1P receptors expressed on various CNS cells, including astrocytes, microglia, oligodendrocytes, and neurons.[1]

-

Neuroprotection: Activation of S1P1 receptors on neurons can trigger pro-survival signaling pathways, such as the Akt pathway, which can protect against ischemic injury.[11]

-

Modulation of Astrocyte Reactivity: FTY720 can reduce the production of pro-inflammatory lipids, such as ceramides, by reactive astrocytes, which in turn can limit the transendothelial migration of immune cells.

-

BBB Integrity: The binding of FTY720-P to S1P receptors on endothelial cells can influence the stability of adherens and tight junctions, though the outcome appears to be context-dependent.[2]

This compound and PP2A Activation

This compound, being non-phosphorylatable, does not interact with S1P receptors. Instead, its neuroprotective effects are thought to be mediated through the activation of protein phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in a multitude of cellular processes.

-

PP2A Activation: Both FTY720 and this compound have been shown to stimulate the activity of PP2A.[5] In the context of neurodegenerative diseases like Parkinson's, where PP2A activity is impaired, this stimulation is a potential therapeutic mechanism.

-

Neurotrophin Expression: FTY720-based compounds that activate PP2A can also stimulate the expression of brain-derived neurotrophic factor (BDNF), a critical factor for neuronal survival and plasticity.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing the in vivo BBB permeability of a compound like this compound.

Conclusion and Future Directions

FTY720 and its analogue this compound are valuable tools for CNS drug discovery, both demonstrating the ability to penetrate the BBB. FTY720's complex, context-dependent effects on BBB integrity highlight the need for further research to delineate the precise conditions under which it is beneficial or detrimental. This compound presents an exciting alternative, offering CNS activity through PP2A activation without the peripheral immunosuppressive effects of its parent compound.

Future research should focus on:

-

Conducting in vitro BBB permeability studies specifically with this compound to directly compare its effects to FTY720.

-

Further elucidating the downstream signaling pathways of PP2A activation by this compound in different CNS cell types.

-

Investigating the therapeutic potential of this compound in a broader range of neurological disorders where BBB dysfunction and neuronal damage are key pathological features.

This guide provides a foundational understanding of the BBB penetration properties of these important compounds, serving as a resource to inform future research and development in the pursuit of novel CNS therapeutics.

References

- 1. Azacyclic FTY720 Analogues that Limit Nutrient Transporter Expression but Lack S1P Receptor Activity and Negative Chronotropic Effects Offer a Novel and Effective Strategy to Kill Cancer Cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The emerging role of FTY720 as a sphingosine 1-phosphate analog for the treatment of ischemic stroke: The cellular and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.eur.nl [pure.eur.nl]

- 8. The Effect of FTY720 on Sphingolipid Imbalance and Cognitive Decline in Aged EFAD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The sphingosine 1-phosphate receptor agonist FTY720 is neuroprotective after cuprizone-induced CNS demyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The phosphorylated form of FTY720 activates PP2A, represses inflammation and is devoid of S1P agonism in A549 lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

FTY720-C2 pharmacology and toxicology profile

An In-Depth Technical Guide to the Pharmacology and Toxicology of FTY720 (Fingolimod)

For Researchers, Scientists, and Drug Development Professionals

Abstract

FTY720, also known as Fingolimod (B1672674), is a sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing-remitting multiple sclerosis. This technical guide provides a comprehensive overview of the pharmacological and toxicological profile of FTY720. It delves into its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data and detailed experimental methodologies. Furthermore, this guide outlines the key toxicological findings from preclinical and clinical studies. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the compound's biological effects.

Pharmacology

Mechanism of Action

FTY720 is a prodrug that is rapidly phosphorylated in vivo by sphingosine (B13886) kinase 2 to its active metabolite, FTY720-phosphate (FTY720-P).[1] FTY720-P is a structural analog of the endogenous lysophospholipid, sphingosine-1-phosphate (S1P).[1]

S1P Receptor-Dependent Effects:

The primary mechanism of action of FTY720-P involves its function as a high-affinity agonist at four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5.[1][2] It has no significant activity at the S1P2 receptor.[1] The binding of FTY720-P to the S1P1 receptor on lymphocytes induces receptor internalization and degradation.[3] This functional antagonism prevents lymphocytes from egressing from secondary lymphoid organs, leading to their sequestration and a subsequent reduction in peripheral blood lymphocyte counts.[3][4] This sequestration of lymphocytes, including autoreactive T cells, is believed to be the main therapeutic effect in autoimmune diseases like multiple sclerosis.

S1P Receptor-Independent Effects:

Unphosphorylated FTY720 also exhibits biological activities independent of S1P receptors. These include:

-

Inhibition of cytosolic phospholipase A2 (cPLA2): FTY720 directly inhibits cPLA2α activity, which is a key enzyme in the production of pro-inflammatory eicosanoids. This action is not observed with FTY720-P.

-

Induction of Apoptosis and Reactive Oxygen Species (ROS): FTY720 can induce apoptosis in various cell types, including cancer cells, through pathways that may involve the generation of ROS. This effect is also independent of S1P receptor signaling.

Pharmacokinetics

The pharmacokinetic properties of FTY720 have been studied in various species, including rats and humans. There are notable interspecies differences in the rate of phosphorylation.[5]

Table 1: Pharmacokinetic Parameters of FTY720 in Humans (Oral Administration)

| Parameter | Value | Reference |

|---|---|---|

| Time to maximum concentration (Tmax) | ~12-16 hours | [6] |

| Elimination half-life (t1/2) | ~6-9 days | [6] |

| Apparent volume of distribution (Vd/F) | High (due to extensive tissue distribution) | - |

| Metabolism | Phosphorylation by sphingosine kinase 2 to FTY720-P |[1] |

Pharmacodynamics

The primary pharmacodynamic effect of FTY720 is a dose-dependent reduction in peripheral blood lymphocyte counts.

Table 2: Pharmacodynamic Effect of FTY720 on Lymphocyte Counts in Humans

| Dose | Mean Percent Reduction in Lymphocytes | Reference |

|---|---|---|

| 1.25 mg/day | ~73% | [1] |

| 5.0 mg/day | ~76% |[1] |

Toxicology

The toxicological profile of FTY720 has been evaluated in preclinical animal studies and through adverse event monitoring in clinical trials.

Preclinical Toxicology

Preclinical studies in animals have identified potential target organs for toxicity.

Table 3: Summary of Preclinical Toxicological Findings for FTY720

| Species | Study Type | Key Findings | NOAEL | Reference |

|---|---|---|---|---|

| Mouse | 90-day dietary | Minimal microscopic changes in the liver (centrilobular hypertrophy) | 12.9 mg/kg/day (males), 46.5 mg/kg/day (females) | [7] |

| Rat | Two-generation reproductive | Increased total porphyrin content in liver and decreased body weight gain in parental females | 2.60 mg/kg/day (males), 4.26 mg/kg/day (females) | [7] |

| Dog | 1-year oral | Not specified | 20 mg/kg/day |[7] |

NOAEL: No-Observed-Adverse-Effect Level

Clinical Toxicology

In human clinical trials, FTY720 has been associated with a range of adverse effects.

Table 4: Common and Serious Adverse Events Associated with FTY720 in Clinical Trials

| Adverse Event Category | Specific Events | Reference |

|---|---|---|

| Common | Headache, influenza, diarrhea, back pain, liver enzyme elevations, cough | - |

| Serious | Bradycardia and atrioventricular block (especially at treatment initiation), macular edema, increased risk of infections, rare cases of posterior reversible encephalopathy syndrome (PRES) |[8] |

Experimental Protocols

S1P Receptor Binding Assay (Radioligand Competition)

This protocol outlines a method for determining the binding affinity of a test compound to S1P receptors using a radiolabeled ligand.[9]

Materials:

-

Cell membranes expressing the S1P receptor subtype of interest.

-

Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free bovine serum albumin (BSA).[9]

-

Radioligand: [32P]S1P (final concentration 0.1 - 0.2 nM).[9]

-

Unlabeled S1P (for determining non-specific binding).

-

Test compound at various concentrations.

-

96-well glass fiber filtration plates.

-

Scintillation counter.

Procedure:

-

Dilute S1P receptor membranes in assay buffer to a final concentration of 1-2 μ g/well .[9]

-

In a 96-well plate, pre-incubate the membranes (50 μL) with the test compound at various concentrations (50 μL) for 30 minutes at room temperature.[9]

-

For determining non-specific binding, use a high concentration (e.g., 1 μM) of unlabeled S1P.

-

Add the [32P]S1P working solution (50 μL) to each well to initiate the binding reaction (final volume 150 μL).[9]

-

Incubate for 60 minutes at room temperature.[9]

-

Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filtration plate using a vacuum manifold.

-

Wash each filter five times with 200 μL of ice-cold assay buffer.[9]

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

In Vivo Lymphocyte Sequestration Assay

This protocol describes a method to assess the effect of FTY720 on lymphocyte sequestration in rodents.[4]

Materials:

-

Experimental animals (e.g., rats).

-

FTY720 at desired doses.

-

Vehicle control.

-

Calcein-AM (for lymphocyte labeling).

-

Flow cytometer.

-

Antibodies against lymphocyte surface markers (e.g., CD4, CD8).

Procedure:

-

Administer FTY720 or vehicle to the animals orally or intravenously.[4]

-

At various time points after administration (e.g., 3 to 24 hours), collect peripheral blood, thoracic duct lymph, and lymphoid tissues (peripheral lymph nodes, mesenteric lymph nodes, Peyer's patches, and spleen).[4]

-

Prepare single-cell suspensions from the collected tissues.

-

Count the total number of lymphocytes in each sample.

-

For lymphocyte homing experiments, label lymphocytes from a donor animal with Calcein-AM.

-

Inject the labeled lymphocytes intravenously into recipient animals pre-treated with FTY720 or vehicle.[4]

-

After a set time, harvest the lymphoid tissues and measure the fluorescence of the labeled lymphocytes that have homed to these tissues using a flow cytometer.

Acute Oral Toxicity (LD50) Determination (Up-and-Down Procedure - OECD 425)

This protocol follows the OECD guideline for determining the acute oral toxicity of a substance.[1][2][5][10][11]

Principle: A sequential dosing method where the outcome of the previously dosed animal determines the dose for the next animal. This method minimizes the number of animals required to estimate the LD50.[5]

Procedure:

-

Select a starting dose level based on available information, typically a step below the estimated LD50.

-

Dose a single fasted animal (usually a female rat) with the starting dose via oral gavage.[5]

-

Observe the animal for signs of toxicity and mortality, with close observation for the first 4 hours and then daily for at least 14 days.[5]

-

If the animal survives, the dose for the next animal is increased by a fixed factor (e.g., 3.2).[10]

-

If the animal dies, the dose for the next animal is decreased by the same factor.[10]

-